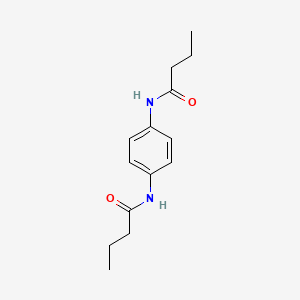
N,N'-1,4-phenylenedibutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-phenylenedibutanamide, commonly known as PBAN, is a neuropeptide hormone that plays a crucial role in the regulation of moth and butterfly pheromone production. PBAN is synthesized by the pheromone glands of female moths and triggers the release of sex pheromones in response to mating signals from male moths. PBAN has drawn significant attention from the scientific community due to its potential applications in pest control and the development of novel insecticides.
作用機序
PBAN acts on the pheromone glands of female moths, triggering the release of sex pheromones in response to male moth mating signals. PBAN stimulates the production and release of pheromone biosynthesis activating neuropeptide (PBAN), which in turn activates the pheromone biosynthesis pathway. PBAN also plays a role in regulating the timing and duration of pheromone release, ensuring effective communication between male and female moths.
Biochemical and Physiological Effects:
PBAN has been shown to have a range of biochemical and physiological effects on moth pheromone production and behavior. PBAN analogs can disrupt pheromone production in female moths, reducing male moth attraction and mating success. PBAN also plays a role in regulating pheromone release timing and duration, ensuring effective communication between male and female moths. PBAN has also been shown to have effects on other physiological processes, including egg-laying behavior and larval development.
実験室実験の利点と制限
PBAN and its analogs have several advantages for use in lab experiments, including their ease of synthesis and stability. PBAN analogs can be synthesized using SPPS or LPPS methods, allowing for the creation of a wide range of analogs with varying biological activity. However, PBAN and its analogs also have some limitations, including their species-specific activity and potential for off-target effects.
将来の方向性
There are several potential future directions for research on PBAN and its analogs. One area of interest is the development of PBAN analogs with increased potency and specificity for use in pest control. Another area of interest is the use of PBAN as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures. Additionally, further research is needed to understand the molecular mechanisms underlying PBAN's effects on pheromone production and behavior, which could lead to the development of novel insecticides and pest control strategies.
合成法
PBAN can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. LPPS, on the other hand, involves the coupling of amino acids in solution using carbodiimide or similar coupling reagents. Both methods have been used successfully to synthesize PBAN and its analogs.
科学的研究の応用
PBAN has been extensively studied for its role in insect pheromone production and its potential applications in pest control. Studies have shown that PBAN analogs can disrupt pheromone production in female moths and reduce male moth attraction, making it a promising candidate for the development of eco-friendly insecticides. PBAN has also been investigated for its potential as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures.
特性
IUPAC Name |
N-[4-(butanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-13(17)15-11-7-9-12(10-8-11)16-14(18)6-4-2/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQUYFDGCVKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,4-diyldibutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

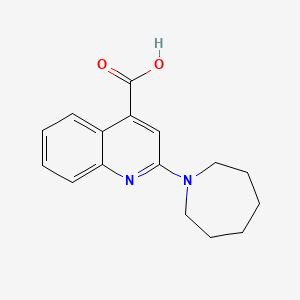
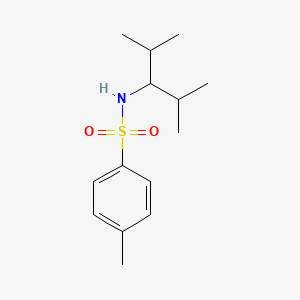
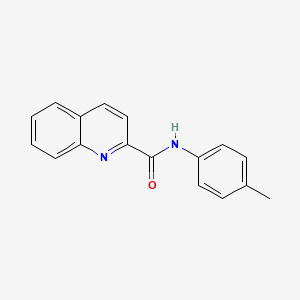
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
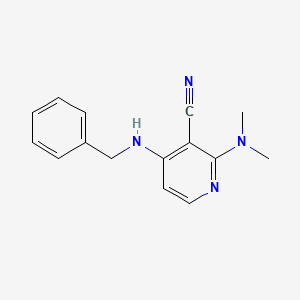
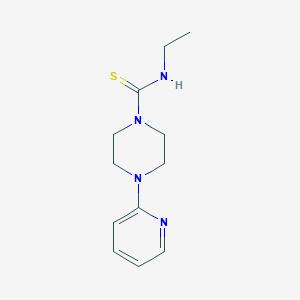
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)
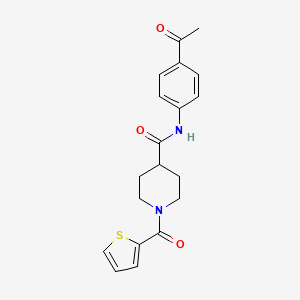

![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
